1,1'-(Azodicarbonyl)dipiperidine

Vue d'ensemble

Description

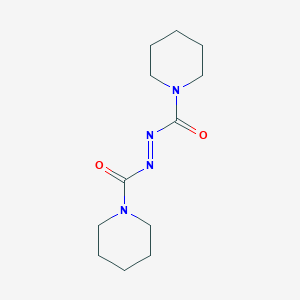

La 1,1’-(Azodicarbonyl)dipipéridine, également connue sous le nom d’azodicarboxylate de dipiperidine, est un composé chimique de formule moléculaire C12H20N4O2 et d’un poids moléculaire de 252,31 g/mol . Ce composé se caractérise par ses groupes fonctionnels azo et carbonyle et est largement utilisé comme réactif en synthèse organique, notamment dans la réaction de Mitsunobu .

Applications De Recherche Scientifique

1,1’-(Azodicarbonyl)dipiperidine has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de la 1,1’-(Azodicarbonyl)dipipéridine implique son rôle de réactif dans la réaction de Mitsunobu. Le composé facilite la substitution nucléophile des alcools par divers nucléophiles, conduisant à la formation d’esters, d’éthers et d’autres dérivés . La réaction se déroule par la formation d’un complexe intermédiaire avec la triphénylphosphine, qui subit ensuite une attaque nucléophile par l’alcool et le nucléophile .

Composés Similaires :

Azodicarboxylate de diéthyle : Un autre réactif couramment utilisé dans la réaction de Mitsunobu.

Ester diéthylique de l’acide azodicarboxylique : Similaire en structure et en réactivité à la 1,1’-(Azodicarbonyl)dipipéridine.

Unicité : La 1,1’-(Azodicarbonyl)dipipéridine est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent une réactivité et une sélectivité distinctes en synthèse organique . Sa capacité à faciliter la réaction de Mitsunobu avec une grande efficacité en fait un réactif précieux dans la recherche académique et industrielle .

Analyse Biochimique

Biochemical Properties

1,1’-(Azodicarbonyl)dipiperidine is involved in various biochemical reactions. It has been used as a reagent in the synthesis of G protein-coupled receptor 120 (GPR120) agonists with antidiabetic activity and peroxisome proliferator-activated receptor α (PPARα), PPARγ, and PPARδ triple agonists

Cellular Effects

Given its role in the synthesis of GPR120 agonists and PPAR activators , it may indirectly influence cell function by modulating these signaling pathways. GPR120 and PPARs are involved in various cellular processes, including inflammation, lipid metabolism, and glucose homeostasis .

Molecular Mechanism

The molecular mechanism of 1,1’-(Azodicarbonyl)dipiperidine primarily involves its role as a reagent in the Mitsunobu reaction . In this reaction, it facilitates the coupling of two different functional groups or the inversion of stereochemistry of alcohols . The exact mechanism at the molecular level depends on the specific reaction conditions and the other reactants involved.

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature and has a melting point of 134-136 °C .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La 1,1’-(Azodicarbonyl)dipipéridine peut être synthétisée par la réaction de l’acide azodicarboxylique avec la pipéridine dans des conditions contrôlées . La réaction implique généralement l’utilisation de solvants tels que l’éthanol ou la diméthylformamide (DMF) et nécessite un purgeage avec un gaz inerte pour éviter l’oxydation . Le composé est ensuite purifié par recristallisation pour obtenir un produit de haute pureté.

Méthodes de Production Industrielle : En milieu industriel, la production de 1,1’-(Azodicarbonyl)dipipéridine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants . Le produit final est soumis à des contrôles qualité rigoureux pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de Réactions : La 1,1’-(Azodicarbonyl)dipipéridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe azo en dérivés de l’hydrazine.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Principaux Produits :

Oxydation : Formation d’oxydes et de composés apparentés.

Réduction : Formation de dérivés de l’hydrazine.

Substitution : Formation d’esters, d’éthers et d’autres dérivés par la réaction de Mitsunobu.

Applications de la Recherche Scientifique

La 1,1’-(Azodicarbonyl)dipipéridine a un large éventail d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Diethyl azodicarboxylate: Another commonly used reagent in the Mitsunobu reaction.

Azodicarboxylic acid diethyl ester: Similar in structure and reactivity to 1,1’-(Azodicarbonyl)dipiperidine.

Uniqueness: 1,1’-(Azodicarbonyl)dipiperidine is unique due to its specific structural features, which provide distinct reactivity and selectivity in organic synthesis . Its ability to facilitate the Mitsunobu reaction with high efficiency makes it a valuable reagent in both academic and industrial research .

Activité Biologique

1,1'-(Azodicarbonyl)dipiperidine, commonly referred to as ADDP, is a compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of ADDP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

ADDP is characterized by its azo and carbonyl functional groups, which contribute to its reactivity in various chemical reactions. It is primarily used as a reagent in the Mitsunobu reaction, facilitating the formation of carbon-nitrogen bonds . The synthesis of ADDP typically involves the reaction of piperidine with azodicarboxylic acid derivatives under controlled conditions to optimize yield and purity.

The biological activity of ADDP is closely tied to its role as a reagent in organic synthesis. Notably, it has been employed in the synthesis of G protein-coupled receptor (GPCR) agonists, which are crucial in various physiological processes. Research indicates that compounds synthesized using ADDP can activate GPCRs associated with metabolic regulation, particularly those involved in glucose metabolism and insulin secretion .

Therapeutic Applications

ADDP's potential therapeutic applications are particularly relevant in the context of diabetes management. Studies have highlighted its role in synthesizing glucokinase (GK) activators, which enhance insulin secretion and improve glucose tolerance. GK plays a pivotal role in glucose homeostasis, and compounds derived from ADDP have shown promise in treating conditions such as type 2 diabetes and obesity .

Table 1: Summary of Biological Activities Related to ADDP

| Activity | Description |

|---|---|

| GPCR Activation | Enhances insulin secretion through GPCR pathways |

| Glucokinase Activation | Improves glucose tolerance and regulates blood sugar levels |

| Antidiabetic Potential | Compounds synthesized with ADDP show efficacy in managing diabetes |

Case Studies

- Glucokinase Activators : Research has demonstrated that certain compounds synthesized using ADDP exhibit superior glucokinase activating properties. These compounds were tested in various animal models, showing significant improvements in blood glucose levels and insulin sensitivity .

- Mitsunobu Reaction Applications : ADDP has been successfully utilized in the Mitsunobu reaction to synthesize aryl-substituted hydrazides, which have been studied for their anti-diabetic effects. The efficiency of this reaction highlights ADDP's versatility as a reagent in producing biologically active compounds .

Comparative Analysis

ADDP's unique structure allows it to participate in various chemical reactions that yield biologically active products. Compared to similar compounds like diisopropyl azodicarboxylate, ADDP offers distinct advantages due to its specific functional groups that enhance its reactivity and biological potential .

Table 2: Comparison with Similar Compounds

| Compound | Applications | Unique Features |

|---|---|---|

| This compound | GPCR agonists, glucokinase activators | Unique azo-carbonyl structure |

| Diisopropyl azodicarboxylate | Organic synthesis | Less versatile than ADDP |

| Azodicarboxylic acid bis(dimethylamide) | Various chemical reactions | Different functional groups |

Propriétés

Numéro CAS |

10465-81-3 |

|---|---|

Formule moléculaire |

C12H20N4O2 |

Poids moléculaire |

252.31 g/mol |

Nom IUPAC |

N-(piperidine-1-carbonylimino)piperidine-1-carboxamide |

InChI |

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2 |

Clé InChI |

OQJBFFCUFALWQL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |

SMILES isomérique |

C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2 |

SMILES canonique |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |

Key on ui other cas no. |

10465-81-3 |

Pictogrammes |

Irritant |

Synonymes |

diazenedicarboxylic acid bis(N,N-piperidide) SR 4077 SR-4077 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.